molecular formula C11H8Cl3NO2S B14397253 4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-04-1

4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B14397253
CAS No.: 89661-04-1
M. Wt: 324.6 g/mol
InChI Key: XRLFJKULAZHGHE-UHFFFAOYSA-N
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Description

4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated oxazole ring and a dichlorophenyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl sulfide intermediate. This intermediate is then reacted with appropriate reagents to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methyl-1,2-oxazole: Shares the oxazole ring but lacks the dichlorophenyl group.

    2,4-Dichlorophenylmethyl sulfide: Contains the dichlorophenyl group but lacks the oxazole ring.

Uniqueness

4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is unique due to its combination of a chlorinated oxazole ring and a dichlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

89661-04-1

Molecular Formula

C11H8Cl3NO2S

Molecular Weight

324.6 g/mol

IUPAC Name

4-chloro-5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H8Cl3NO2S/c12-7-2-1-6(8(13)3-7)4-18-5-9-10(14)11(16)15-17-9/h1-3H,4-5H2,(H,15,16)

InChI Key

XRLFJKULAZHGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C(=O)NO2)Cl

Origin of Product

United States

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